![molecular formula C20H22N6O2S2 B2511312 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 501352-25-6](/img/structure/B2511312.png)
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H22N6O2S2 and its molecular weight is 442.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, a purine derivative, has garnered attention for its potential biological activities. This compound features a complex structure that includes a benzothiazole moiety, which is known for various pharmacological effects. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C20H22N6O2S2, with a molecular weight of 442.56 g/mol. The structure can be described as follows:
- Purine Core : Central to the molecule, providing a basis for various biological interactions.
- Benzothiazole Group : Imparts significant pharmacological properties.
- Piperidine Ring : Contributes to the compound's interaction with biological targets.
Antimicrobial Activity
Several studies indicate that compounds with similar structural features exhibit notable antimicrobial properties. For instance, derivatives containing benzothiazole have shown activity against both Gram-positive and Gram-negative bacteria. In vitro tests have demonstrated that certain benzothiazole derivatives possess minimum inhibitory concentrations (MICs) in the range of 0.08 to 0.32 µM against various bacterial strains .
Compound | Activity | MIC (µM) |
---|---|---|
7a | Antitubercular | 0.08 |
7b | Not tested | 0.32 |
7c | Not tested | 0.32 |
7d | Not tested | 0.25 |
This suggests that the compound may also exhibit similar antimicrobial properties, warranting further investigation.
Anticancer Potential
The anticancer activity of purine derivatives has been well-documented. For example, compounds with structural similarities have shown IC50 values ranging from 0.15 to 11.6 µM against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) . The mechanism often involves inhibition of tubulin polymerization and induction of apoptosis.
In particular, studies have highlighted that benzothiazole derivatives can induce apoptosis in cancer cells, suggesting that our compound may also interact with cellular pathways involved in cancer progression .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of compounds. Modifications on the benzothiazole and piperidine moieties can significantly influence potency and selectivity against specific targets. For instance, substituents on the benzothiazole ring have been shown to enhance antibacterial and anticancer activities .
Case Studies
- Antibacterial Evaluation : A series of benzothiazole derivatives were synthesized and evaluated for their antibacterial properties against E. coli and Staphylococcus aureus. The most potent derivative exhibited an MIC of 0.08 µM, indicating strong antibacterial activity .
- Anticancer Studies : Compounds similar to our target were tested against multiple cancer cell lines, revealing IC50 values as low as 0.15 µM in A549 cells . These findings suggest that our compound could be a promising candidate for further development in cancer therapeutics.
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.
Compound | Activity | MIC (µM) |
---|---|---|
7a | Antitubercular | 0.08 |
7b | Not tested | 0.32 |
7c | Not tested | 0.32 |
7d | Not tested | 0.25 |
These findings suggest that 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione may also possess antimicrobial properties warranting further investigation.
Anticancer Potential
The anticancer activity of purine derivatives has been well-documented. Compounds structurally similar to our target have demonstrated IC50 values ranging from 0.15 to 11.6 µM against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The mechanism often involves the inhibition of tubulin polymerization and induction of apoptosis.
Studies have indicated that benzothiazole derivatives can induce apoptosis in cancer cells, suggesting that our compound may interact with cellular pathways involved in cancer progression.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like This compound . Modifications on the benzothiazole and piperidine moieties can significantly influence potency and selectivity against specific biological targets.
Antibacterial Evaluation
A series of benzothiazole derivatives were synthesized and evaluated for their antibacterial properties against E. coli and Staphylococcus aureus. The most potent derivative exhibited an MIC of 0.08 µM, indicating strong antibacterial activity.
Anticancer Studies
Compounds similar to our target were tested against multiple cancer cell lines, revealing IC50 values as low as 0.15 µM in A549 cells. These findings suggest that This compound could be a promising candidate for further development in cancer therapeutics.
Propriétés
IUPAC Name |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S2/c1-24-16-15(17(27)23-19(24)28)26(18(22-16)25-9-5-2-6-10-25)11-12-29-20-21-13-7-3-4-8-14(13)30-20/h3-4,7-8H,2,5-6,9-12H2,1H3,(H,23,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXDMXBZOJMRAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CCSC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.